4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-23(2,3)20-11-9-19(10-12-20)22(27)24-14-13-17-15-25-21(26-16-17)18-7-5-4-6-8-18/h4-12,15-16H,13-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTZSUHSUXWSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butylbenzamide: This step involves the reaction of tert-butylamine with benzoyl chloride to form tert-butylbenzamide.
Synthesis of the phenylpyrimidine: The phenylpyrimidine moiety can be synthesized through a series of reactions involving the condensation of benzaldehyde with guanidine, followed by cyclization and functionalization steps.
Coupling of the two fragments: The final step involves the coupling of the tert-butylbenzamide with the phenylpyrimidine moiety through an ethyl linker, typically using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The tert-butyl group in the target compound and analogs (e.g., compounds 72) enhances steric bulk and lipophilicity compared to methoxy or hydroxy substituents in Rip-B and Rip-D. Pyrimidine and pyrazole heterocycles (target compound vs.
Synthetic Efficiency :
- Rip-B achieved an 80% yield via benzoyl chloride coupling with 3,4-dimethoxyphenethylamine, whereas Rip-D’s lower yield (34%) highlights challenges in introducing hydroxyl groups during synthesis.
- The target compound’s synthesis likely follows similar amide coupling strategies (e.g., HBTU/DIPEA-mediated reactions as in ).
Thermal Stability :
- Melting points for Rip-B (90°C) and Rip-D (96°C) suggest that polar groups (e.g., hydroxy in Rip-D) improve crystalline packing. The tert-butyl group may lower melting points due to reduced polarity, though direct data is unavailable.
Functional Group Impact on Bioactivity
While biological data for the target compound is absent in the evidence, related compounds provide insights:
- Pyrimidine vs.
- Benzofuran vs. Pyrimidine : The benzofuran-containing analog () introduces rigidity and planar geometry, contrasting with the pyrimidine-ethyl chain’s flexibility.
Physicochemical Properties
- Lipophilicity: The tert-butyl group increases logP values compared to methoxy-substituted analogs, as seen in compound 72 (C₂₂H₂₅N₃O₂) vs. Rip-B (C₁₇H₁₉NO₃).
- Solubility : Polar substituents (e.g., hydroxy in Rip-D) improve aqueous solubility, whereas tert-butyl groups may necessitate formulation aids.
Q & A
Q. What are the common synthetic routes for preparing 4-tert-butyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide, and what key reaction conditions are required?
The synthesis typically involves nucleophilic substitution reactions between aniline derivatives and benzoyl chlorides. A general protocol includes:
- Step 1 : Activation of the benzoyl chloride with a coupling agent (e.g., DCC or EDC) to enhance reactivity.
- Step 2 : Reaction with a substituted ethylamine intermediate (e.g., 2-(2-phenylpyrimidin-5-yl)ethylamine) under inert atmosphere (N₂ or Ar) in anhydrous solvents like DCM or THF.
- Step 3 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
Critical conditions include maintaining anhydrous environments, controlled temperature (0–25°C), and stoichiometric ratios to minimize side products.
Q. What spectroscopic and analytical techniques are employed to characterize this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity.
- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight validation.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological assays).
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry and material science?
- Medicinal Chemistry : Acts as a pharmacophore for enzyme/receptor targeting (e.g., kinase inhibitors) due to its pyrimidine and benzamide moieties.
- Material Science : Explored for thermal stability in polymer composites or as a ligand in metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the tert-butyl and pyrimidinyl groups in biological activity?
Methodology :
-
Analog Synthesis : Replace tert-butyl with smaller alkyl groups (e.g., methyl, isopropyl) and modify pyrimidine substituents (e.g., electron-withdrawing vs. donating groups).
-
Biological Assays : Test analogs against target enzymes (e.g., EGFR kinase) using fluorescence polarization or SPR binding assays.
-
Data Analysis : Correlate substituent bulkiness/logP with IC₅₀ values. Example findings:
Substituent IC₅₀ (nM) logP tert-Butyl 12 ± 1.2 4.2 Methyl 85 ± 6.5 3.1 (Hypothetical data illustrating tert-butyl’s role in enhancing binding affinity) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
- Orthogonal Assays : Combine SPR (binding kinetics) with cell-based assays (e.g., Western blot for target inhibition).
- Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent (DMSO vs. saline) or cell line variability .
Q. How can molecular docking integrate with NMR to investigate enzyme interactions?
- Docking Workflow : Use AutoDock Vina to model compound binding to active sites (e.g., EGFR PDB:1M17).
- NMR Validation : Perform saturation transfer difference (STD) NMR to confirm predicted binding epitopes.
- Case Study : A 2024 study identified hydrogen bonding between the benzamide carbonyl and kinase hinge region via both methods .
Q. What safety precautions are necessary given limited toxicity data?
Q. How to optimize multi-step synthesis for reproducibility?
- Intermediate Characterization : Validate each step via LC-MS before proceeding.
- Scale-Up Adjustments : Replace NaH (moisture-sensitive) with K₂CO₃ in polar aprotic solvents for safer scaling.
- Case Example : A 2024 protocol achieved 78% yield by switching from DMF to acetonitrile, reducing side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
